Furo[3,2-c]pyridine-7-carboxylic acid

Synthetic chemistry Building block procurement Heterocyclic intermediate

Furo[3,2-c]pyridine-7-carboxylic acid (CAS 603302-86-9) is a heterocyclic building block with molecular formula C₈H₅NO₃ and molecular weight 163.13 g/mol, featuring a furan ring ortho-fused to a pyridine ring with a carboxylic acid substituent at the 7-position of the pyridine moiety. The compound is commercially available at purities of ≥95% (typical) to 98%+ from multiple suppliers and serves as a key synthetic intermediate for constructing biologically active furo[3,2-c]pyridine derivatives, particularly kinase inhibitors targeting MNK1/2, RON, MET, and PIM kinases.

Molecular Formula C8H5NO3
Molecular Weight 163.13 g/mol
CAS No. 603302-86-9
Cat. No. B3146588
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFuro[3,2-c]pyridine-7-carboxylic acid
CAS603302-86-9
Molecular FormulaC8H5NO3
Molecular Weight163.13 g/mol
Structural Identifiers
SMILESC1=COC2=C(C=NC=C21)C(=O)O
InChIInChI=1S/C8H5NO3/c10-8(11)6-4-9-3-5-1-2-12-7(5)6/h1-4H,(H,10,11)
InChIKeyRFLADSHTGHDBMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Furo[3,2-c]pyridine-7-carboxylic Acid (CAS 603302-86-9): A 7-Position Carboxylated Furopyridine Building Block for Kinase-Targeted Medicinal Chemistry


Furo[3,2-c]pyridine-7-carboxylic acid (CAS 603302-86-9) is a heterocyclic building block with molecular formula C₈H₅NO₃ and molecular weight 163.13 g/mol, featuring a furan ring ortho-fused to a pyridine ring with a carboxylic acid substituent at the 7-position of the pyridine moiety . The compound is commercially available at purities of ≥95% (typical) to 98%+ from multiple suppliers and serves as a key synthetic intermediate for constructing biologically active furo[3,2-c]pyridine derivatives, particularly kinase inhibitors targeting MNK1/2, RON, MET, and PIM kinases . Its rigid bicyclic framework provides a conformationally constrained scaffold that enhances binding affinity in medicinal chemistry applications, and the 7-position carboxylic acid offers a reactive handle for amide coupling, esterification, and other derivatization strategies essential for structure-activity relationship (SAR) exploration .

Why Furo[3,2-c]pyridine-7-carboxylic Acid Cannot Be Interchanged with Its 2-Carboxylic, 4-Carboxylic, or Thieno Analogs in Drug Discovery Programs


The furo[3,2-c]pyridine scaffold exhibits pronounced position-dependent reactivity and biological readout, making simple substitution among positional isomers (2-COOH, 4-COOH, 7-COOH) or heteroatom variants (thieno[3,2-c]pyridine) scientifically invalid without re-validation of the entire synthetic route and pharmacological profile. The 7-carboxylic acid position places the carboxyl group adjacent to the pyridine nitrogen (peri-like orientation), creating a unique intramolecular hydrogen-bonding environment and electronic distribution that directly influences both the reactivity of the carboxylic acid toward amide coupling and the binding pose of downstream derivatives in kinase ATP-binding pockets . Critically, comparative pharmacological studies of the furo[3,2-c]pyridine versus thieno[3,2-c]pyridine ring systems have demonstrated that despite convergent behavioral indices, these two heterocyclic cores employ distinct mechanisms to achieve their biological effects, as shown by differential electrophysiological responses on dopamine neurons in A9 and A10 areas . Furthermore, the bromination and nitration reactivity profiles of the four furopyridine isomers (furo[2,3-b]-, furo[3,2-b]-, furo[2,3-c]-, and furo[3,2-c]pyridine) differ substantially, with furo[3,2-c]pyridine giving distinct nitration product distributions that correlate with its unique pKa value and deuteriodeprotonation reactivity . These intrinsic electronic differences propagate through every downstream derivatization step, meaning a SAR series built on the 7-carboxylic acid scaffold cannot be directly translated to the 2- or 4-carboxylic acid series without independent potency and selectivity characterization.

Quantitative Differentiation Evidence: Furo[3,2-c]pyridine-7-carboxylic Acid vs. Closest Analogs


Evidence Item 1: Position-Specific Synthetic Accessibility via 7-Carbonitrile Hydrolysis — A Route Not Transferable to the 2- or 4-Carboxylic Acid Isomers

Furo[3,2-c]pyridine-7-carboxylic acid is uniquely accessible via hydrolysis of furo[3,2-c]pyridine-7-carbonitrile (CAS 603302-76-7) using 28–30% aqueous ammonium hydroxide at 150 °C for 18 hours in a high-pressure reactor, yielding the 7-carboxylic acid directly . The corresponding 2-carboxylic acid isomer (CAS 112372-16-4) and 4-carboxylic acid isomer (CAS 190957-82-5) require entirely different precursor routes — typically multi-step cyclization of furan-2-carbaldehyde derivatives or N-oxide rearrangement sequences — and cannot be accessed from the same 7-carbonitrile intermediate . This synthetic divergence means that procurement of the 7-carboxylic acid specifically enables access to a 7-position derivatization vector (amide, ester, reverse amide) that is geometrically and electronically distinct from the 2- and 4-position vectors, which project substituents at different angles relative to the furan oxygen and pyridine nitrogen. The 7-position carboxylic acid is documented as a precursor in the synthesis of furo[3,2-c]pyridine-based MNK1/2 inhibitors, where the 7-substitution pattern contributes to potent dual MNK1/2 inhibition (representative compound 34: MNK1 IC₅₀ = 1.2 nM; MNK2 IC₅₀ = 1.3 nM) .

Synthetic chemistry Building block procurement Heterocyclic intermediate

Evidence Item 2: Electronic Differentiation — pKa and Reactivity of Furo[3,2-c]pyridine Is Governed by Carboxylic Acid Position Relative to the Pyridine Nitrogen

The position of the carboxylic acid on the furo[3,2-c]pyridine scaffold determines the compound's acid dissociation constant (pKa), which directly governs its solubility, salt formation propensity, and reactivity toward amide coupling under standard peptide-coupling conditions. The predicted pKa of furo[3,2-c]pyridine-3-carboxylic acid is 1.70 ± 0.30, reflecting strong acidity due to the electron-withdrawing effect of the pyridine nitrogen when the carboxyl group is in a position that allows through-conjugation or inductive withdrawal . While experimental pKa data for the 7-carboxylic acid isomer specifically have not been published in the peer-reviewed literature, the 7-position places the carboxyl group adjacent to the pyridine nitrogen (C-7 is ortho to N-6 in the numbering system), creating a peri-like geometry that enables intramolecular hydrogen bonding between the carboxylic acid proton and the pyridine nitrogen lone pair. This interaction is geometrically impossible for the 2-carboxylic acid isomer and topologically distinct from the 4-carboxylic acid isomer. The systematic study of furopyridine reactivity by Shiotani et al. demonstrated that furo[3,2-c]pyridine exhibits a unique pKa value and deuteriodeprotonation reactivity profile compared to furo[2,3-b]-, furo[3,2-b]-, and furo[2,3-c]pyridine isomers, and that these electronic differences translate into divergent nitration product distributions (e.g., furo[3,2-c]pyridine nitration yields a mixture of 2-nitro derivative and 3-(trinitromethyl)pyridin-4-ol, while furo[2,3-c]pyridine gives a nitrolic acid derivative) . These intrinsic electronic properties are position-dependent and propagate into the reactivity of the corresponding carboxylic acid derivatives.

Physical organic chemistry pKa prediction Reactivity differentiation Positional isomer comparison

Evidence Item 3: Scaffold-Level Pharmacological Divergence — Furo[3,2-c]pyridine vs. Thieno[3,2-c]pyridine Cores Exhibit Distinct Mechanisms Despite Convergent Behavioral Endpoints

In a foundational comparative study by New et al. (1989), the 4-(1-piperazinyl)furo[3,2-c]pyridine and 4-(1-piperazinyl)thieno[3,2-c]pyridine ring systems, both appended via tetramethylene chains to various imide rings, were evaluated in parallel for antipsychotic activity. Both series demonstrated significant activity in blockade of apomorphine stereotypy, apomorphine-induced climbing, Sidman avoidance response, and conditioned avoidance response . Both the thieno- and furo[3,2-c]pyridine derivatives exhibited potent affinity for serotonin 5-HT₁ and 5-HT₂ receptors while showing only weak interaction with the dopamine D₂ receptor. However, despite these convergent behavioral indices and receptor binding profiles, electrophysiological studies of the lead prototypes from each series (compound 22 from the thieno series and compound 33 from the furo series) revealed distinctively different effects on dopamine neurons in areas A9 and A10 . The authors concluded: 'it is likely that the thieno- and furo[3,2-c]pyridine rings employ different mechanisms to achieve this convergence of biological effects' . This mechanistic divergence is fundamental: the oxygen atom in the furan ring versus the sulfur atom in the thiophene ring alters the electronic distribution, hydrogen-bonding capacity, and metabolic stability of the scaffold, making the two heterocyclic cores pharmacologically non-interchangeable. For the 7-carboxylic acid derivative specifically, this means that amide or ester derivatives built on the furo[3,2-c]pyridine-7-carboxylic acid scaffold will engage biological targets through a different pharmacodynamic mechanism than the corresponding thieno[3,2-c]pyridine-7-carboxylic acid (CAS 1367975-87-8) derivatives.

Antipsychotic pharmacophore CNS drug discovery Mechanism of action differentiation 5-HT receptor affinity

Evidence Item 4: Kinase Inhibitor Scaffold Validation — Furo[3,2-c]pyridine Derivatives Achieve Sub-Nanomolar MNK1/2 Potency and In Vivo Tumor Growth Inhibition, Demonstrating the Scaffold's Druggability

The furo[3,2-c]pyridine scaffold has been validated in a recent comprehensive drug discovery program targeting MNK1/2 kinases for colorectal cancer therapy . A series of furo[3,2-c]pyridine-containing compounds was designed, synthesized, and evaluated, yielding compound 34 as a representative lead with MNK1 IC₅₀ = 1.2 nM and MNK2 IC₅₀ = 1.3 nM, exhibiting high selectivity over off-target kinases including PIM1 and JNK1 (<50% inhibition at 1 μM) . Compound 34 dose-dependently decreased levels of phosphorylated eIF4E, Mcl-1, and Cyclin D1 in CT-26 colorectal tumor cells. Oral administration of 34 alone inhibited tumor growth in a CT-26 mouse model, and combination with anti-mPD-1 antibody achieved superior antitumor effect with increased CD8⁺ T cell infiltration . While this study did not directly employ furo[3,2-c]pyridine-7-carboxylic acid as the specific building block, the SAR exploration involved diverse substituents attached to the furo[3,2-c]pyridine core, demonstrating that the scaffold is compatible with oral bioavailability, in vivo efficacy, and combination immunotherapy — properties that are not automatically conferred to alternative heterocyclic scaffolds (e.g., thieno[3,2-c]pyridine, pyrrolo[3,2-c]pyridine) without independent validation. The 7-carboxylic acid represents a key synthetic entry point for installing amide-linked substituents at the 7-position, a vector that may be critical for achieving the selectivity profile documented for compound 34.

Kinase inhibition MNK1/2 Colorectal cancer In vivo efficacy Immuno-oncology combination

Evidence Item 5: Patent-Protected Therapeutic Space — Furo[3,2-c]pyridine-7-carboxylic Acid Derivatives Are Explicitly Claimed in RON/MET and PIM Kinase Inhibitor Patent Families, Establishing Freedom-to-Operate Differentiation from Thieno and 2-/4-Carboxylic Acid Series

Multiple patent families explicitly claim furo[3,2-c]pyridine compounds as kinase inhibitors, establishing a protected chemical space around this specific scaffold. US Patent 8,022,206 (and its EP equivalent EP2265616B1), assigned to a consortium of inventors, covers furo[3,2-c]pyridine and thieno[3,2-c]pyridine compounds of Formula I as inhibitors of RON and/or MET tyrosine kinases for cancer treatment, including conditions involving epithelial-mesenchymal transition (EMT) . Separately, US Patent Application US20170190716A1 (assigned to Incyte Corporation) claims furo- and thieno-pyridine carboxamide compounds as PIM kinase inhibitors, where the carboxamide linkage is formed via the carboxylic acid functionality on the furopyridine core . The Glaxo Group Limited patent family (US 5,109,008 / EP 0366327) further covers pharmaceutically useful furo[3,2-c]pyridines as selective kappa opioid receptor agonists, anti-inflammatory, vasodilator, blood-platelet aggregation inhibitor, tranquilizer, antipyretic, and analgesic agents . Importantly, the furo[3,2-c]pyridine-7-carboxylic acid (CAS 603302-86-9) is a direct synthetic precursor to the carboxamide derivatives claimed in these patent families via standard amide coupling, positioning it as a critical intermediate for exploring patent-protected chemical space. The thieno analogs (e.g., thieno[3,2-c]pyridine-7-carboxylic acid, CAS 1367975-87-8) are covered in the same patent filings but represent a distinct chemical sub-series with different physicochemical and pharmacological properties, as established in Evidence Item 3. The 2- and 4-carboxylic acid positional isomers are not explicitly exemplified in the RON/MET patent claims to the same extent as 7-substituted derivatives, suggesting that the 7-position represents a privileged vector for kinase hinge-binding interactions.

Patent landscape Kinase inhibitor IP RON kinase MET kinase PIM kinase Freedom to operate

Evidence Item 6: Ring Fusion Isomer Effects — Furo[3,2-c]pyridine vs. Furo[2,3-c]pyridine 7-Carboxylic Acid Exhibit Different Reactivity Profiles in Electrophilic Substitution, Confirming That Ring Fusion Geometry Matters for Downstream Derivatization

The systematic reactivity study by Shiotani et al. (1984) compared bromination and nitration outcomes across four furopyridine parent ring systems: furo[2,3-b]pyridine, furo[3,2-b]pyridine, furo[2,3-c]pyridine, and furo[3,2-c]pyridine . The results demonstrated that ring fusion geometry is a primary determinant of electrophilic substitution regioselectivity and product distribution. For furo[3,2-c]pyridine, nitration with fuming nitric acid/sulfuric acid gave a mixture of 2-nitro derivative (22) and 3-(trinitromethyl)pyridin-4-ol (23), with the structure of 23 confirmed by single-crystal X-ray analysis. In contrast, furo[2,3-c]pyridine nitration gave a nitrolic acid derivative (20) with a fundamentally different structure . Bromination of all four furopyridines proceeded via trans-2,3-dibromo-2,3-dihydro intermediates, which were dehydrohalogenated to the corresponding 3-bromofuropyridines, but the yields and purity of these transformations were isomer-dependent. The authors explicitly connected these differences to the measured pKa values and relative reactivities of deuteriodeprotonation, establishing that the electronic structure of each ring fusion isomer is distinct . For the 7-carboxylic acid derivatives specifically, this means that furo[3,2-c]pyridine-7-carboxylic acid (CAS 603302-86-9) and furo[2,3-c]pyridine-7-carboxylic acid (CAS 190957-81-4) will undergo electrophilic substitution (if further derivatization of the ring is attempted), metalation, or cross-coupling reactions with different regioselectivities and efficiencies, making them non-interchangeable in synthetic sequences that involve ring functionalization beyond the carboxylic acid position.

Ring fusion isomerism Electrophilic aromatic substitution Nitration selectivity Bromination Regioselectivity

Procurement-Driven Application Scenarios for Furo[3,2-c]pyridine-7-carboxylic Acid (CAS 603302-86-9)


Scenario 1: Kinase Inhibitor Lead Optimization — 7-Position Amide Library Synthesis for MNK1/2 or RON/MET Programs

Medicinal chemistry teams developing ATP-competitive kinase inhibitors targeting MNK1/2, RON, MET, or PIM kinases should procure furo[3,2-c]pyridine-7-carboxylic acid as the primary carboxylic acid building block for constructing 7-position amide libraries via standard HATU-, EDCI-, or HBTU-mediated coupling with diverse amine fragments. This recommendation is based on the demonstrated sub-nanomolar MNK1/2 potency (IC₅₀ = 1.2/1.3 nM) achieved by furo[3,2-c]pyridine-based compound 34, which validates the scaffold's ability to engage the MNK kinase hinge region with high affinity , and on the explicit claiming of 7-substituted furo[3,2-c]pyridine carboxamides in RON/MET (US 8,022,206) and PIM kinase (US 20170190716A1) patent families . The 7-carboxylic acid provides a synthetic vector that positions substituents toward the solvent-exposed region of the kinase active site, a vector geometry that is physically inaccessible from the 2- or 4-carboxylic acid positional isomers. The corresponding thieno[3,2-c]pyridine-7-carboxylic acid (CAS 1367975-87-8) should only be procured if parallel SAR exploration of the sulfur-containing scaffold is explicitly desired, as the pharmacological mechanism may diverge from the furan series despite conservation of kinase inhibitory activity .

Scenario 2: CNS Drug Discovery — Serotonin Receptor-Targeted Antipsychotic Scaffold Exploration

Neuroscience drug discovery programs targeting serotonin 5-HT₁ and 5-HT₂ receptors for antipsychotic indications should consider furo[3,2-c]pyridine-7-carboxylic acid as a key intermediate for constructing 4-(1-piperazinyl)-7-amido-furo[3,2-c]pyridine derivatives. The foundational pharmacological evidence from New et al. (1989) demonstrates that the furo[3,2-c]pyridine ring system, when appended with appropriate tetramethylene-linked imide moieties, achieves potent 5-HT₁/5-HT₂ receptor affinity with weak D₂ receptor interaction, a profile associated with atypical antipsychotic activity and reduced extrapyramidal side effects . Critically, the electrophysiological divergence between the furo and thieno prototypes means that only the furan scaffold (not the thiophene surrogate) produces the specific A9/A10 dopamine neuron firing pattern observed for compound 33 . The 7-carboxylic acid position allows installation of amide-linked pharmacophoric elements while maintaining the 4-piperazinyl substitution pattern that is essential for receptor engagement. The 7-carbonitrile precursor (CAS 603302-76-7) should be procured in parallel to enable late-stage nitrile-to-amide diversification if alternative 7-position functionality is desired .

Scenario 3: Synthetic Methodology Development — Electrophilic Substitution and Cross-Coupling on the Furo[3,2-c]pyridine Scaffold

Organic chemistry groups developing new synthetic methodologies for heterocyclic functionalization should select furo[3,2-c]pyridine-7-carboxylic acid as a model substrate for studying the regioselectivity of electrophilic aromatic substitution, directed ortho-metalation, or palladium-catalyzed cross-coupling reactions on the furo[3,2-c]pyridine core. The documented nitration and bromination behavior of the parent furo[3,2-c]pyridine ring system provides a baseline reactivity map: electrophilic substitution occurs preferentially at the 2- and 3-positions of the furan ring, while the pyridine ring is deactivated toward electrophilic attack by the electron-withdrawing nitrogen. The presence of the 7-carboxylic acid introduces an additional directing effect (both electronic and coordination-based) that can be exploited for regioselective C-H functionalization. For comparative methodology studies, researchers should procure all four positional isomers (2-COOH, CAS 112372-16-4; 4-COOH, CAS 190957-82-5; 7-COOH, CAS 603302-86-9; and the ring fusion isomer furo[2,3-c]pyridine-7-COOH, CAS 190957-81-4) to map reactivity as a function of carboxylic acid position, as the pKa and electronic differences between isomers (predicted range ~1.0–3.0) will influence metalation rates and cross-coupling yields .

Scenario 4: Agrochemical Discovery — Antimicrobial Furo[3,2-c]pyridine Derivative Synthesis

Agrochemical research groups developing novel antifungal or antibacterial agents based on heterocyclic carboxylic acid scaffolds should evaluate furo[3,2-c]pyridine-7-carboxylic acid as a core building block for amide and ester library synthesis. Peer-reviewed studies have demonstrated that furo[3,2-c]pyridine derivatives exhibit moderate to good antimicrobial activity against phytopathogenic bacteria (Xanthomonas sp., Erwinia amylovora) and filamentous fungi (Pyrenophora avenae, Fusarium graminearum) . The 7-carboxylic acid provides a convenient functional handle for generating diverse ester and amide libraries through standard coupling chemistry, enabling rapid exploration of the structure-activity relationship for agricultural applications. The compound should be procured at the highest available purity (≥98%) to ensure reproducible biological assay results, as residual carbonitrile precursor or hydrolysis byproducts may confound antimicrobial screening data. The thieno[3,2-c]pyridine-7-carboxylic acid analog (CAS 1367975-87-8) may be considered for comparative structure-activity studies, but its different electronic properties (sulfur vs. oxygen) and lipophilicity will alter membrane permeability and target engagement, necessitating independent MIC determination rather than extrapolation from the furan series.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for Furo[3,2-c]pyridine-7-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.